Mal-PEG6-Acid
Overview
Description
Mal-PEG6-Acid, also known as Maleimide-Polyethylene Glycol6-Acid, is a compound that serves as a polyethylene glycol-based linker. It contains a maleimide group and a terminal carboxylic acid group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to connect two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Mal-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins with a thiol group . The maleimide group in the this compound structure reacts with these thiol groups to form a covalent bond .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This degradation process can influence various molecular and cellular processes, depending on the specific target proteins involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used . Additionally, the stability of the compound can be influenced by storage conditions . For example, the compound should be stored at -20°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Mal-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTACs (Proteolysis-Targeting Chimeras) . It interacts with various biomolecules, including enzymes and proteins, through its Maleimides group . The Maleimides group reacts specifically with sulfhydryl groups to form a stable thioether linkage .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, this compound, as a component of PROTACs, can influence cell function by affecting the degradation of specific proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the connection of the two ligands .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in the formation of PROTACs, it may be involved in pathways related to protein degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely be influenced by the transport and localization of these compounds .
Subcellular Localization
As a component of PROTACs, its localization would likely be influenced by the localization of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Mal-PEG6-Acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as column chromatography and recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Mal-PEG6-Acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Thiol Reactions: Typically conducted at a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide group.
Amide Bond Formation: Requires activators such as EDC or HATU and is usually performed in organic solvents like DMF or DCM
Major Products:
Thioether Linkages: Formed when the maleimide group reacts with thiol-containing biomolecules.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
Scientific Research Applications
Mal-PEG6-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and bioconjugation reagents
Comparison with Similar Compounds
Mal-PEG6-Acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:
- Mal-PEG1-Acid
- Mal-PEG2-Acid
- Mal-PEG3-Acid
- Mal-PEG4-Acid
- Mal-PEG5-Acid
- Mal-PEG8-Acid
- Mal-PEG12-Acid
These compounds vary in the length of the polyethylene glycol chain, which can influence their solubility and reactivity in different applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLZOHJZGESFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130465 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-42-3 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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